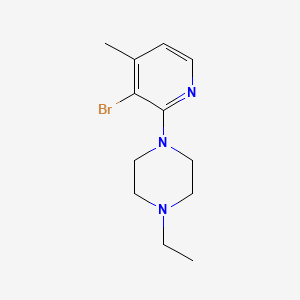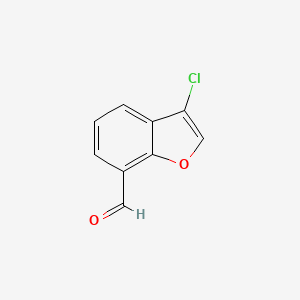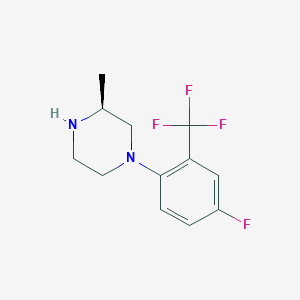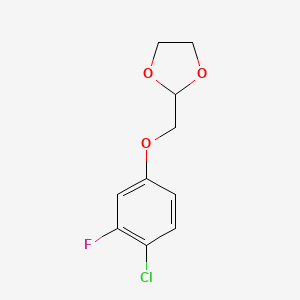
1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorobenzyl group attached to the triazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen cycloaddition. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles. The general reaction involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the triazole ring or the fluorobenzyl group.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-amine
- 1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-amine
- 1-(3-Methylbenzyl)-1H-1,2,3-triazol-4-amine
Uniqueness: 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9FN4 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI Key |
WWHDBUSOJRSPPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787676.png)
![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)





![6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B11787714.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11787716.png)


![Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11787746.png)


